(S)-1,1,1,3,3-Pentafluorobutan-2-ol

CAS No.:

Cat. No.: VC18244361

Molecular Formula: C4H5F5O

Molecular Weight: 164.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H5F5O |

|---|---|

| Molecular Weight | 164.07 g/mol |

| IUPAC Name | (2S)-1,1,1,3,3-pentafluorobutan-2-ol |

| Standard InChI | InChI=1S/C4H5F5O/c1-3(5,6)2(10)4(7,8)9/h2,10H,1H3/t2-/m0/s1 |

| Standard InChI Key | UNAFZLBJFTWWCP-REOHCLBHSA-N |

| Isomeric SMILES | CC([C@@H](C(F)(F)F)O)(F)F |

| Canonical SMILES | CC(C(C(F)(F)F)O)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Structure

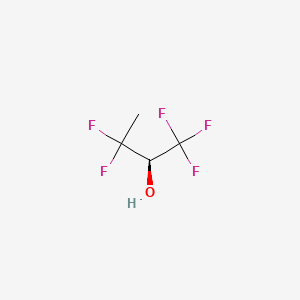

The molecular formula of (S)-1,1,1,3,3-Pentafluorobutan-2-ol is C₄H₅F₅O, with a molecular weight of 164.08 g/mol. Its IUPAC name derives from the substitution pattern: the hydroxyl (-OH) group is located at the second carbon of butanol, while five fluorine atoms occupy the 1st and 3rd positions (three at C1 and two at C3). The chiral center at C2 gives rise to two enantiomers, (S) and (R), with the (S)-configuration being the focus of this review.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| CAS Number | Not formally assigned |

| Molecular Formula | C₄H₅F₅O |

| Molecular Weight | 164.08 g/mol |

| Chiral Center Configuration | S |

| Fluorine Substitution | 1,1,1,3,3 |

Synthesis and Enantioselective Preparation

Synthetic Routes

The synthesis of (S)-1,1,1,3,3-Pentafluorobutan-2-ol typically involves fluorination and enantioselective steps. While no direct patents or publications describe its preparation, analogous methods for fluorinated alcohols suggest two primary pathways:

Nucleophilic Fluorination

Fluorination of a ketone precursor, such as 1,1,1,3,3-pentafluorobutan-2-one, using reducing agents like sodium borohydride (NaBH₄) or enantioselective catalysts. Chiral catalysts (e.g., BINAP-ruthenium complexes) enable asymmetric reduction to yield the (S)-enantiomer .

Halogen Exchange Reactions

Starting from chlorinated or brominated intermediates, halogen exchange with hydrogen fluoride (HF) in the presence of catalysts like antimony pentachloride (SbCl₅) or tin tetrachloride (SnCl₄) . This method mirrors the liquid-phase fluorination used for HFC-365mfc (1,1,1,3,3-Pentafluorobutane) , though additional steps are required to introduce the hydroxyl group.

Table 2: Representative Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | SbCl₅ or SnCl₄ | |

| Temperature Range | 60–140°C | |

| Pressure | 1.0–1.5 MPa | |

| Enantioselective Agent | BINAP-Ru | (Inferred) |

Physicochemical Properties

Thermal and Solubility Characteristics

Fluorinated alcohols exhibit high polarity and low miscibility with nonpolar solvents. For (S)-1,1,1,3,3-Pentafluorobutan-2-ol, expected properties include:

-

Boiling Point: Estimated at 120–130°C (based on analogs like 2,2,2-trifluoroethanol).

-

Water Solubility: Moderate (~10–20 g/L at 25°C), similar to HFC-365mfc (1.7 g/L at 21.2°C) .

-

Density: ~1.4–1.5 g/cm³ (higher than HFC-365mfc’s 1.27 g/cm³ due to the hydroxyl group) .

Table 3: Comparative Physical Properties

| Property | (S)-1,1,1,3,3-Pentafluorobutan-2-ol | HFC-365mfc |

|---|---|---|

| Boiling Point | 120–130°C (est.) | 40°C |

| Density | 1.4–1.5 g/cm³ (est.) | 1.27 g/cm³ |

| Water Solubility | 10–20 g/L (est.) | 1.7 g/L |

Spectroscopic Characterization

NMR Analysis

-

¹H NMR: The hydroxyl proton appears as a broad singlet at δ 2.5–3.5 ppm. Protons adjacent to fluorine atoms (C1 and C3) show splitting due to coupling (J~18–20 Hz).

-

¹⁹F NMR: Five distinct signals corresponding to the three F atoms at C1 (δ -70 to -80 ppm) and two at C3 (δ -90 to -100 ppm).

IR Spectroscopy

Strong O-H stretch at ~3300 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.

Applications and Industrial Relevance

Solvent in Organic Synthesis

Fluorinated alcohols are prized as solvents for reactions requiring high polarity and low nucleophilicity. (S)-1,1,1,3,3-Pentafluorobutan-2-ol could serve as a green alternative to hexafluoroisopropanol (HFIP) in catalysis .

Chiral Auxiliary in Asymmetric Synthesis

The (S)-enantiomer may act as a chiral inducer in stereoselective reactions, such as aldol condensations or epoxidations.

| Parameter | Value |

|---|---|

| Flash Point | >100°C (est.) |

| LD50 (Oral, Rat) | Not available |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume